Species-Specific C5 Cleavage Inhibition: Human vs. Rat vs. Mouse Potency
Complement C5-IN-1 exhibits a distinct species-dependent inhibitory profile against C5 cleavage by C5 convertase, a crucial consideration for in vivo model selection. It demonstrates high potency against human C5 (IC50 = 11 nM), moderate potency against rat C5 (IC50 = 45 nM), and significantly weaker activity against mouse C5 (IC50 = 2.3 µM) . This contrasts with the biologic eculizumab, which is human-specific [1].
| Evidence Dimension | Inhibition of C5 cleavage (IC50) |
|---|---|
| Target Compound Data | Human C5: 11 nM; Rat C5: 45 nM; Mouse C5: 2.3 µM |
| Comparator Or Baseline | Eculizumab (human-specific biologic); No cross-reactivity with rodent C5 |
| Quantified Difference | Complement C5-IN-1 is ~4-fold less potent against rat C5 vs. human C5, and ~210-fold less potent against mouse C5 vs. human C5. Eculizumab has no measurable activity against rodent C5. |
| Conditions | Enzymatic assay using purified human/rat/mouse C5 (100 nM) and corresponding C5 convertases, with product detection by Western blot. |
Why This Matters
This species selectivity data is essential for researchers planning in vivo studies, enabling informed selection between rat (suitable) and mouse (unsuitable) models for testing Complement C5-IN-1 efficacy.
- [1] Jendza K, et al. A small-molecule inhibitor of C5 complement protein. Nat Chem Biol. 2019 Jul;15(7):666-668. View Source
